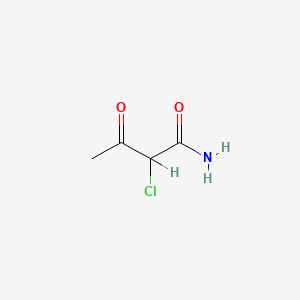

2-Chloroacetoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-2(7)3(5)4(6)8/h3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOLFYMBFIGYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986460 | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67271-66-3 | |

| Record name | 2-Chloro-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67271-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067271663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2 Chloroacetoacetamide and Its Direct Derivatives

Direct Synthesis Routes to 2-Chloroacetoacetamide

A primary method for the synthesis of this compound involves the direct chlorination of acetoacetamide (B46550). Trichloroisocyanuric acid (TCCA) has been identified as an effective chlorinating agent for this transformation. google.comenamine.netevitachem.com The reaction is typically carried out in an ethanol (B145695) solvent. google.com The stoichiometry of TCCA relative to acetoacetamide is a critical parameter, with a molar ratio of 0.30–0.38 moles of TCCA to one mole of acetoacetamide being optimal. google.com

The reaction conditions, including temperature, can influence the product distribution. For instance, conducting the reaction at 0°C by portion-wise addition of TCCA to a mixture of acetoacetamide and ethanol can yield a product mixture containing this compound, unreacted acetoacetamide, and the side-product 2,2-dichloroacetoacetamide. google.com The use of TCCA is advantageous due to its solid nature, which makes it safer and easier to handle compared to gaseous chlorine. enamine.net The byproduct, cyanuric acid, is easily removed by filtration. enamine.net

Table 1: Synthesis of this compound using Trichloroisocyanuric Acid

| Reactants | Reagent | Solvent | Key Parameters | Product Composition | Reference |

|---|

N-substituted 2-chloroacetamides are commonly synthesized through the chloroacetylation of primary and secondary amines. researchgate.nettandfonline.comijpsr.info This reaction involves treating the amine with chloroacetyl chloride in the presence of a base. researchgate.netsphinxsai.com The base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), serves to neutralize the hydrochloric acid generated during the reaction. researchgate.netsphinxsai.com

The reaction is versatile and can be applied to a wide range of aliphatic and aromatic amines to produce the corresponding N-alkyl and N-aryl-2-chloroacetamides. ijpsr.infoukaazpublications.com The choice of solvent can vary, with dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and dioxane being commonly employed. researchgate.netsphinxsai.com The reaction conditions are generally mild, often proceeding at room temperature. ijpsr.infosphinxsai.com

For example, the synthesis of N-aryl 2-chloroacetamides has been described by reacting the corresponding aryl amine with chloroacetyl chloride in dry dichloromethane and triethylamine. researchgate.net Another study reports a one-pot process using DBU as the base in THF at room temperature, affording high yields of N-aryl amides. sphinxsai.com

Table 2: Synthesis of N-Substituted 2-Chloroacetamides

| Amine Substrate | Acylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl amine | Chloroacetyl chloride | Triethylamine | Dichloromethane | N-aryl 2-chloroacetamide (B119443) | researchgate.net |

| Aromatic amines | Chloroacetyl chloride | DBU | THF | N-aryl amides | sphinxsai.com |

Derivatization Strategies Utilizing this compound as a Synthetic Precursor

The reactivity of the chlorine atom in 2-chloroacetamide and its derivatives makes it a valuable precursor for the synthesis of a variety of organic compounds. The primary pathways for its derivatization involve nucleophilic substitution and cyclization reactions.

Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.nettandfonline.com This susceptibility to nucleophilic attack is a cornerstone of its synthetic utility. wikipedia.orgdocsity.com Nucleophiles containing oxygen, nitrogen, and sulfur atoms can effectively replace the chlorine, leading to the formation of new carbon-heteroatom bonds. researchgate.net

The general form of this SN2 reaction involves an electron-rich nucleophile attacking the electrophilic carbon atom bonded to the chlorine, resulting in the displacement of the chloride ion, which acts as the leaving group. wikipedia.orgnih.gov The rate and efficiency of these reactions are influenced by the nature of the nucleophile, the substrate, and the reaction conditions. nih.gov For instance, in protic solvents, sulfur nucleophiles are generally more reactive than oxygen nucleophiles. nih.gov

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

A significant application of 2-chloroacetamide derivatives is in the synthesis of heterocyclic compounds. researchgate.nettandfonline.comquimicaorganica.org These reactions often proceed through an initial nucleophilic substitution, followed by an intramolecular cyclization step. researchgate.net This strategy provides a powerful tool for the construction of various ring systems, which are prevalent in many biologically active molecules and functional materials. nih.govnih.gov

The design of the starting N-substituted chloroacetamide allows for the regioselective formation of specific heterocyclic cores. The nature of the substituent on the nitrogen atom and the reaction conditions can direct the cyclization pathway. mdpi.com

N-aryl 2-chloroacetamides are key precursors for the synthesis of imidazole (B134444) derivatives. researchgate.nettandfonline.com The formation of the imidazole ring can be achieved through a multi-step one-pot reaction. For instance, the reaction of an N-aryl-2-chloroacetamide with an amine can lead to an intermediate that, upon cyclization, forms the imidazole ring. researchgate.net The synthesis of substituted imidazoles is of great interest due to their presence in numerous biologically important molecules. rsc.orgnih.gov Various synthetic methodologies have been developed to access a wide range of substituted imidazoles, often involving the construction of the imidazole ring from acyclic precursors. organic-chemistry.org

Synthesis of Pyrroles

The Hantzsch pyrrole (B145914) synthesis is a well-established method for the formation of substituted pyrroles, typically involving the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org Given that this compound is an α-haloketone, it can, in principle, serve as a key reactant in this synthesis.

The general mechanism for the Hantzsch pyrrole synthesis begins with the reaction of a β-ketoester with an amine to form an enamine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, such as this compound. Following a loss of water to form an imine, an intramolecular nucleophilic attack leads to the formation of a five-membered ring. Subsequent elimination of a hydrogen atom and rearrangement of the double bonds within the ring result in the formation of the aromatic pyrrole. While specific examples detailing the use of this compound in Hantzsch pyrrole synthesis are not extensively documented in readily available literature, its structural features align with the requirements for this reaction.

Solid-phase synthesis approaches to the Hantzsch pyrrole synthesis have also been developed, where a polymer-bound enaminone reacts with an α-bromoketone to yield the pyrrole product after cleavage from the resin. nih.gov This methodology offers the advantage of simplified purification of the final product.

Synthesis of Thiazolidin-4-ones

The synthesis of thiazolidin-4-ones typically proceeds via a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (an aldehyde or ketone), and thioglycolic acid. nih.govnih.govsamipubco.comhilarispublisher.comekb.eg Another common route involves the cyclocondensation of Schiff bases with thioglycolic acid. hilarispublisher.com These methods are widely utilized for the preparation of a diverse range of substituted thiazolidin-4-ones.

A thorough review of the literature indicates that the direct use of this compound as a primary starting material for the synthesis of the thiazolidin-4-one ring is not a commonly reported method. The established synthetic routes predominantly rely on the aforementioned three-component reaction or the cyclization of Schiff bases with a source of the thiol and acetic acid moieties.

Synthesis of Thiophenes

The Gewald aminothiophene synthesis is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

Given that this compound possesses an activated methylene (B1212753) group adjacent to a carbonyl, it can be considered as a potential substrate in a Gewald-type reaction. The general mechanism of the Gewald reaction is believed to start with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur. Subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. While direct examples of using this compound in the Gewald reaction are not extensively detailed in the literature, its chemical structure suggests its potential applicability in this synthetic strategy. Variations of the Gewald reaction have been developed to improve yields and reaction times, including the use of microwave irradiation. wikipedia.org

Synthesis of β-Lactam Derivatives

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a cornerstone in the synthesis of β-lactams, which form the core structure of penicillin and other related antibiotics. wikipedia.org Ketenes are typically generated in situ from acyl chlorides by dehydrohalogenation with a tertiary amine. organicreactions.org

In principle, this compound could serve as a precursor to a ketene. The reaction would involve the dehydrochlorination of this compound to form the corresponding ketene. This highly reactive intermediate could then undergo a cycloaddition reaction with an imine to furnish the β-lactam ring. While the Staudinger reaction is a powerful tool for the synthesis of β-lactams, specific examples detailing the use of this compound as a ketene precursor are not widely reported in the literature. The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger synthesis, and various strategies have been developed to control it, including the use of chiral auxiliaries. organicreactions.org

Synthesis of Functionalized Maleimides (e.g., from N-methyl-2-chloroacetoacetamide)

A notable application of N-methyl-2-chloroacetoacetamide is in the synthesis of functionalized maleimides. Research has shown that N-methyl-2-chloroacetoacetamide can undergo a complex reaction with dialkyl acetylenedicarboxylates and triphenylphosphine. researchgate.netrsc.orgrsc.org This reaction proceeds through the formation of a phosphoranylidene intermediate, which subsequently undergoes an elimination-cyclization sequence to yield N-methyl-4-acetyl-3-(alkoxycarbonyltriphenylphosphoranylidene)-maleimides. researchgate.netrsc.orgrsc.org

The reaction provides a pathway to highly functionalized maleimide (B117702) structures which are of interest in various fields, including polymer chemistry and materials science.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| N-methyl-2-chloroacetoacetamide | Dialkyl acetylenedicarboxylates | Triphenylphosphine | N-methyl-4-acetyl-3-(alkoxycarbonyltriphenylphosphoranylidene)-maleimides | researchgate.netrsc.orgrsc.org |

Synthesis of Substituted Thiazoles (e.g., from N,N-dimethyl-2-chloroacetoacetamide)

The Hantzsch thiazole (B1198619) synthesis is a classical method for the preparation of thiazole derivatives, which typically involves the reaction of an α-haloketone with a thioamide. N,N-dimethyl-2-chloroacetoacetamide, being an α-chloro amide, can be utilized in a similar fashion.

For instance, 2,4-dimethylthiazole-5-carboxamides have been prepared through the reaction of α-chloro N-substituted acetoacetamides with thioamides like thiourea (B124793). google.com In one specific example, the reaction of crude α-chloro N-benzylacetoacetamide with thiourea in an ethanol-water mixture, followed by basification, yielded the corresponding thiazole derivative. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| α-chloro N-benzylacetoacetamide | Thiourea | 2,4-Dimethyl-5-(benzylcarboxamido)thiazole | google.com |

| Acetoacet-o-anisidide (chlorinated in situ) | Thioacetamide | 2,4-Dimethyl-5-(o-methoxycarboxanilido)thiazole | google.com |

This synthetic approach provides a direct route to substituted thiazoles, which are important scaffolds in medicinal chemistry.

C-Amidoalkylation Reactions with Aromatic Substrates

A significant application of this compound derivatives is in C-amidoalkylation reactions with aromatic substrates. umich.eduresearchgate.net This reaction allows for the introduction of an amidoalkyl group onto an aromatic ring, providing access to a range of functionalized amide derivatives.

Specifically, 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a derivative of this compound, has been shown to react with various aromatic compounds in the presence of a Lewis or Brønsted acid catalyst to yield N-(1-aryl-2,2,2-trichloroethyl)-2-chloroacetamides. umich.eduresearchgate.net This method has been successfully applied to a range of aromatic substrates, including toluene, xylenes, and anisole. researchgate.net

The reaction conditions and yields for the C-amidoalkylation of various aromatic compounds are summarized in the table below.

| Aromatic Substrate | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Toluene | H₂SO₄ (98%) | 0.5 | 92 | researchgate.net |

| o-Xylene | H₂SO₄ (98%) | 0.5 | 94 | researchgate.net |

| m-Xylene | H₂SO₄ (98%) | 0.5 | 95 | researchgate.net |

| p-Xylene | H₂SO₄ (98%) | 0.5 | 93 | researchgate.net |

| Anisole | H₂SO₄ (98%) | 0.5 | 96 | researchgate.net |

| Thiophene | H₂SO₄ (98%) | 1 | 85 | researchgate.net |

Mechanistic Investigations of 2 Chloroacetoacetamide Reactivity

Exploration of Electrophilic and Nucleophilic Pathways

2-Chloroacetoacetamide possesses distinct electrophilic and nucleophilic characteristics, making it a valuable precursor in the synthesis of a wide array of chemical compounds.

The electrophilicity of this compound is primarily attributed to the carbon atom bonded to the chlorine atom. libretexts.org This carbon is susceptible to nucleophilic attack, a common pathway in substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. solubilityofthings.com For instance, in the presence of a nucleophile, the carbon-chlorine bond can be cleaved, leading to the formation of a new bond with the incoming nucleophile. libretexts.org The rate and feasibility of such SN2 reactions are influenced by steric hindrance around the electrophilic carbon. libretexts.org Unhindered methyl and primary electrophiles, like the one in this compound, react most readily. libretexts.org

Conversely, this compound can also exhibit nucleophilic behavior. The nitrogen atom of the amide group possesses a lone pair of electrons, which can participate in nucleophilic attacks. researchgate.net Additionally, under certain conditions, the enolate form of the molecule can act as a nucleophile. This dual reactivity is exemplified in complex reactions where the molecule can react with both electrophiles and nucleophiles. researchgate.net For example, N-methyl-2-chloroacetoacetamide has been shown to react with dialkyl acetylenedicarboxylates and triphenylphosphine, showcasing its nucleophilic character. researchgate.net

The interplay between electrophilic and nucleophilic pathways is crucial in understanding the diverse reactivity of this compound. This dual nature allows for its participation in a variety of reaction types, including substitution and addition reactions, leading to the synthesis of complex molecules. beyondbenign.orgnih.gov

Kinetic and Thermodynamic Studies of Derivatization Reactions

The study of reaction kinetics and thermodynamics provides invaluable insights into the derivatization reactions of this compound, offering a quantitative understanding of reaction rates, equilibria, and the influence of various parameters.

Kinetic studies focus on the rate at which a reaction proceeds. For reactions involving this compound, kinetic data can be obtained through various methods, including gas chromatography. nih.gov Such studies allow for the determination of rate coefficients and the influence of temperature and pressure on reaction rates. nih.gov For example, kinetic analysis can help in understanding the formation of different products in complex reaction mixtures.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. nih.gov Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined to assess the spontaneity and equilibrium position of a reaction. nih.govscirp.org For instance, a negative Gibbs free energy change indicates a spontaneous reaction. scirp.org Thermodynamic data can be used to predict the feasibility of a reaction and to optimize reaction conditions for maximum yield. rsc.org In the synthesis of complex molecules from this compound, understanding the thermodynamic parameters is crucial for controlling the reaction outcome. mdpi.com

| Parameter | Description |

| Rate Coefficient (k) | A measure of the rate of a reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. rsc.org |

| Enthalpy (ΔH) | The heat absorbed or released during a reaction. scirp.org |

| Entropy (ΔS) | A measure of the disorder or randomness of a system. scirp.org |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. nih.gov |

These studies are essential for the rational design of synthetic routes and for the optimization of reaction conditions to achieve desired products in high yields.

Stereochemical Aspects and Stereoselective Transformations

The stereochemistry of reactions involving this compound is a critical aspect, particularly when the desired products are chiral. Stereoselective and stereospecific reactions are key to controlling the three-dimensional arrangement of atoms in the final product. masterorganicchemistry.compharmaguideline.com

A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be. ntu.edu.sg This selectivity is often governed by steric and electronic effects in the transition state. pharmaguideline.com In the context of this compound, its reactions can be designed to favor the formation of a particular stereoisomer. For example, the reaction of γ-chloroacetoacetamides with thioureas can lead to two possible regioisomers, and the regiochemistry can be influenced by the steric bulk of the substituents. acs.org

A stereospecific reaction is a reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product without any other option. ntu.edu.sg The S_N2 reaction is a classic example of a stereospecific reaction, proceeding with inversion of configuration at the stereocenter. ntu.edu.sg Given that this compound can readily undergo S_N2 reactions, the stereochemical outcome at the carbon bearing the chlorine atom can be predicted and controlled. libretexts.org

Furthermore, the conformational preferences of intermediates can play a significant role in determining the stereoselectivity of a reaction. nih.gov For instance, in reactions involving cyclic intermediates, the nucleophilic attack may occur from the face that minimizes transannular interactions, leading to high diastereoselectivity. nih.gov The choice of solvent can also influence the stereochemical outcome of a reaction. rsc.org

Understanding and controlling the stereochemistry of reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry and materials science.

Advanced Analytical Techniques in 2 Chloroacetoacetamide Research

Chromatographic Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. etamu.edu These methods are essential for monitoring the progress of chemical reactions and for determining the purity of the resulting products.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of a chemical reaction. libretexts.orgsigmaaldrich.com To monitor the synthesis of 2-Chloroacetoacetamide, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate alongside spots of the starting materials and a pure sample of the product, if available. msu.eduualberta.ca

The plate is then developed in a suitable solvent system (mobile phase). wikipedia.org As the solvent moves up the plate (stationary phase) by capillary action, the components of the mixture separate based on their differing affinities for the two phases. ukessays.comnih.gov The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the Rf value of this compound, is prominent. ualberta.ca Visualization is often achieved under UV light. nih.gov

Gas Chromatography (GC) is a premier technique for analyzing and quantifying volatile compounds. google.com In the context of this compound research, GC is used to determine the purity of the final product and to quantify its yield from a reaction mixture. google.comlgcstandards.com

In a typical GC analysis, the sample is vaporized and injected into a long, coiled column. An inert carrier gas (mobile phase), such as helium or nitrogen, carries the vaporized sample through the column, which contains a stationary phase. etamu.edu The components of the sample separate based on their boiling points and interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. A detector at the end of the column generates a signal as each component elutes, producing a chromatogram where each peak represents a different compound. The area under a peak is proportional to the amount of that compound in the mixture, allowing for quantitative analysis of this compound. google.comlgcstandards.com

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com Its application in the analysis of this compound is crucial for determining the purity of the compound and quantifying its presence in a sample. advancechemjournal.com The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). advancechemjournal.com

The primary goal of an HPLC method is to effectively separate the main compound, in this case, this compound, from any impurities, synthetic intermediates, or degradation products. advancechemjournal.com The resulting chromatogram provides a series of peaks, where each peak ideally represents a single component. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic feature used for identification. openaccessjournals.com The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. wikipedia.org

In the context of this compound, HPLC methods are developed and validated to ensure they meet stringent requirements for accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification). nih.gov For instance, a method might specify a particular type of column (e.g., C18), a mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), a flow rate, and a UV detector wavelength for monitoring the elution.

The purity of this compound is often assessed using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. researchgate.net However, this method assumes that all compounds have a similar response factor at the detection wavelength. researchgate.net For more accurate purity determinations, especially when dealing with known impurities, a reference standard for each impurity may be used to create a calibration curve.

A photodiode array (PDA) detector is a common tool for assessing peak purity by measuring UV absorbance across a peak to detect any spectral variations that might indicate the co-elution of impurities. sepscience.com However, it's important to note that even with advanced detectors, the potential for co-eluting impurities always exists, which can affect the accuracy of quantification. sepscience.comchromatographyonline.com Therefore, careful method development and validation are essential to have confidence in the HPLC data. sepscience.com

Below is a hypothetical data table illustrating the kind of results that might be obtained from an HPLC analysis of a this compound sample for purity assessment.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time of this compound | 3.5 min |

| Peak Area of this compound | 985000 |

| Total Peak Area | 1000000 |

| Calculated Purity | 98.5% |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. lgcstandards.com This comparison is a critical step in verifying the identity and purity of a newly synthesized batch of this compound.

For this compound, with the molecular formula C₄H₆ClNO, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). Any significant deviation between the experimentally determined values and the theoretical values can indicate the presence of impurities or that the wrong compound has been synthesized.

The process of elemental analysis typically involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentage of each element in the original sample. Chlorine is typically determined by other methods, such as titration after combustion.

Certificates of Analysis for chemical compounds often include the results of elemental analysis to confirm their composition. lgcstandards.com For example, a United States Patent Office document describes the analysis of a related compound, N-methyl-2-chloro-2-(2-methyl-1,3-dioxolan-2-yl)acetamide, where the calculated and found percentages for Carbon, Hydrogen, and Chlorine were in close agreement. googleapis.com Similarly, for N,N-diethyl-2-chloro-acetoacetamide, the calculated and found values for C, H, and Cl were also reported to be very close. googleapis.com

The following interactive table presents the theoretical elemental composition of this compound and provides a hypothetical example of experimental results that would confirm the compound's compositional integrity.

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 39.52% | 39.48% |

| Hydrogen (H) | 4.97% | 5.01% |

| Chlorine (Cl) | 29.16% | 29.10% |

| Nitrogen (N) | 11.52% | 11.49% |

| Oxygen (O) | 13.16% | 13.12% |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Computational Chemistry Studies of 2 Chloroacetoacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-Chloroacetoacetamide at the molecular level.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular and versatile tool in computational chemistry and physics. DFT calculations have been employed to determine the optimized molecular geometry of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, providing a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Beyond structural optimization, DFT is also used to calculate various electronic properties that govern the behavior of the molecule. These properties include the total energy, dipole moment, and the distribution of electron density. Such calculations are crucial for understanding the molecule's polarity and its interactions with other molecules.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies for Chemical Reactivity

The chemical reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability of the molecule to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Computational studies on this compound would calculate the energies of these frontier orbitals to predict its reactivity in various chemical reactions. The locations of the HOMO and LUMO within the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. For this compound, theoretical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational wavenumbers (infrared and Raman spectra).

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. These predicted values can be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies of this compound can be calculated, and the resulting theoretical spectrum can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational bands to specific functional groups and modes of vibration.

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique offers a powerful approach to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. For this compound, MD simulations could be used to study its conformational changes, its interactions with solvent molecules, and its behavior in different phases of matter.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and toxicology for understanding how the chemical structure of a compound relates to its biological activity. SAR provides qualitative relationships, while QSAR establishes mathematical models that correlate physicochemical or structural properties of molecules with their activities.

While specific QSAR studies focusing solely on this compound are not prominent, research on related chloroacetamide derivatives has been conducted, particularly in the context of their herbicidal activity. These studies develop models that can predict the biological activity of new compounds based on their molecular descriptors. Such descriptors can be calculated using computational methods and include properties like hydrophobicity, electronic parameters, and steric effects. The insights gained from QSAR studies on related compounds can provide a framework for understanding the potential biological activities of this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Bioactive Derivatives

The 2-chloroacetamide (B119443) moiety is a key building block for creating new molecules with potential therapeutic applications. Its ability to react with different chemical entities facilitates the generation of libraries of compounds for biological screening.

Researchers have successfully utilized 2-chloroacetamide derivatives to synthesize novel compounds with significant antimicrobial properties. The general strategy involves reacting a 2-chloroacetamide derivative with various amines or other nucleophiles to introduce new functional groups, thereby modulating the molecule's biological activity. tsijournals.comnih.gov

For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel benzothiazole (B30560) derivatives were prepared by condensing N-(4-Acetyl-phenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide with different substituted anilines. tsijournals.com These studies demonstrate that the chloroacetamide scaffold can be effectively modified to produce potent antimicrobial agents. Another study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, confirming that their biological activity varied with the position of substituents on the phenyl ring. nih.gov Compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active due to high lipophilicity, which facilitates passage through the bacterial cell membrane. nih.gov

Table 1: Examples of Antimicrobial Activity of 2-Chloroacetamide Derivatives

| Derivative Class | Target Organisms | Key Findings | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Several derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Benzothiazole derivatives from N-(4-acetylphenyl)-2-chloroacetamide | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Newly synthesized derivatives showed improved antibacterial activity compared to the intermediate compounds. | tsijournals.com |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA, E. coli | Halogenated derivatives on the phenyl ring showed the highest activity, particularly against Gram-positive bacteria. | nih.gov |

| 2-Mercaptobenzothiazole acetamide (B32628) derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis | Several derivatives exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. | nih.gov |

The 2-chloroacetamide scaffold has also been explored for the development of new antifungal agents. A notable example is the investigation of 2-chloro-N-phenylacetamide, which has demonstrated both fungicidal and antibiofilm activity against fluconazole-resistant Candida species. This compound was found to inhibit biofilm formation and damage pre-formed biofilms, making it a promising candidate for controlling fungal infections. nih.gov

The synthesis of various heterocyclic compounds derived from 2-chloroacetamides has yielded molecules with antifungal properties. For example, derivatives of 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds have been synthesized and shown to exhibit good antimicrobial activity, with some compounds being particularly active against C. albicans. mdpi.com Furthermore, the synthesis of chalcone (B49325) derivatives, which can be derived from precursors made using chloroacetamide chemistry, has also led to potent antifungal agents against species like Microsporum gypseum. nih.gov

Chloroacetamides are a major class of herbicides used extensively in agriculture to control annual grasses and some broadleaf weeds. researchgate.net Prominent examples include acetochlor, alachlor, butachlor (B1668075), and metolachlor. acs.orgawsjournal.orgacs.org Research into this class of compounds focuses on their mechanism of action, environmental fate, and the development of new, more effective analogues.

The herbicidal activity of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. researchgate.net This disruption of lipid synthesis is crucial for plant growth, affecting the formation of cell membranes, proteins, and lignin. researchgate.net Studies have investigated the degradation rates and pathways of these herbicides in different environments. For example, research has shown that the structure of the chloroacetamide, particularly the nature of the N-alkoxyalkyl substituent, significantly affects its degradation rate and mechanism. acs.orgvilniustech.lt This understanding is vital for designing new herbicides with desired efficacy and environmental profiles.

Table 2: Common Chloroacetamide Herbicides and Their Chemical Structures

| Herbicide | Chemical Structure |

| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |

| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide |

The 2-chloroacetamide framework serves as a starting point for the synthesis of β-lactam analogues, a cornerstone class of antibiotics. A synthetic route has been developed where 2-chloro-N-p-tolylacetamide is used to create novel β-lactam derivatives. researchgate.net The process involves several steps:

Reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide.

Condensation of the resulting product with various aromatic aldehydes to form Schiff bases.

Cyclization of the Schiff bases with chloroacetyl chloride in the presence of a base to yield the final β-lactam ring structure. researchgate.net

This synthetic strategy highlights the utility of 2-chloroacetamide in building complex heterocyclic structures like the β-lactam nucleus, which is central to the activity of antibiotics such as penicillins and cephalosporins. researchgate.net Further research has also demonstrated the synthesis of cyclobutanone (B123998) analogues of β-lactam antibiotics, where a 7β-chloro-6-oxo-2-oxabicyclo[3.2.0]heptane derivative showed inhibitory activity against β-lactamase enzymes. rsc.org

Utility as a Synthetic Scaffold for Pharmacologically Relevant Compounds

A synthetic scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds. 2-Chloroacetamide and its derivatives are excellent examples of such scaffolds due to the reactive chloroacetyl group. rsc.org This reactivity allows for the straightforward introduction of diverse chemical moieties through nucleophilic substitution, enabling the construction of complex molecules with specific pharmacological targets. researchgate.net

This approach has been used to develop irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in some cancers. A chloroacetamide derivative, UPR1376, was synthesized that could covalently bind to a cysteine residue in the ATP binding site of FGFR1, leading to irreversible inhibition and potent anti-proliferative activity in lung cancer cell lines. nih.gov Similarly, a fragment library of chloroacetamide electrophiles was screened to identify new scaffolds for inhibiting the TEAD-YAP1 protein-protein interaction, a key component of the Hippo signaling pathway involved in cancer. rsc.org These examples underscore the value of the chloroacetamide moiety as a versatile scaffold for designing targeted covalent inhibitors in drug discovery. rsc.orgnih.gov

Structure-Activity Relationship (SAR) and Lead Optimization in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 2-chloroacetamide, SAR studies have been crucial for optimizing their potency and selectivity as therapeutic agents.

Research on N-(substituted phenyl)-2-chloroacetamides revealed that the type and position of substituents on the phenyl ring significantly impact their antimicrobial effectiveness. nih.gov For example, placing electron-withdrawing halogen groups at the para-position of the phenyl ring enhanced activity against Gram-positive bacteria, likely by increasing the molecule's lipophilicity and ability to penetrate cell membranes. nih.gov

In the context of anticancer agents, a study on 2-chloro- and 2,2-dichloroacetamides bearing a thiazole (B1198619) scaffold demonstrated clear SAR. uran.uauran.ua The 2-chloroacetamide derivatives showed significant cytotoxic activity against several cancer cell lines, whereas the corresponding 2,2-dichloroacetamide (B146582) derivatives were largely inactive. uran.uauran.ua Molecular docking studies suggested that these differences in activity were related to their structural and electronic properties, which influence their ability to interact with biological targets like glutathione (B108866) S-transferase (GST). uran.uauran.ua Such SAR data is invaluable for lead optimization, guiding chemists in designing more effective and selective drug candidates.

Computational Approaches in Drug Discovery (e.g., Virtual Screening, Ligand-Based Methods)

Computational methods are integral to modern drug discovery, offering efficient and cost-effective strategies to identify and optimize lead compounds. nih.govfrontiersin.org These approaches, broadly categorized as ligand-based and structure-based, utilize computational power to analyze vast chemical libraries and predict molecular interactions, thereby accelerating the development of new therapeutics. nih.govscielo.org.mx For derivatives of 2-Chloroacetoacetamide, both ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) and structure-based methods like molecular docking have been employed to explore their therapeutic potential.

Ligand-Based Methods: QSAR Analysis

Ligand-based drug design relies on the knowledge of molecules known to interact with a specific biological target. nih.govnih.gov One of the most prominent ligand-based methods is Quantitative Structure-Activity Relationship (QSAR), a computational modeling technique that aims to find a mathematical correlation between the chemical structures of compounds and their biological activity. longdom.orgijapbjournal.com

A notable application of QSAR involves the analysis of newly synthesized N-(substituted phenyl)-2-chloroacetamides to evaluate their antimicrobial potential. nih.gov In this research, cheminformatics prediction models were used to conduct a QSAR analysis, which was then verified through standard antimicrobial testing against various pathogens. nih.gov The study found that the biological activity of these this compound derivatives was significantly influenced by the position of substituents on the phenyl ring. nih.gov

The research highlighted that derivatives with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl)-2-chloroacetamide, N-(4-fluorophenyl)-2-chloroacetamide, and N-(3-bromophenyl)-2-chloroacetamide, were among the most active compounds. nih.gov This enhanced activity was attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov Furthermore, all the studied compounds successfully met the screening criteria for drug-likeness as defined by Lipinski's rule of five, as well as Veber's and Egan's rules for predicting oral bioavailability. nih.gov

Table 1: QSAR and Drug-Likeness Predictions for Selected N-(substituted phenyl)-2-chloroacetamides

| Compound | Substituent Position | Key Finding | Compliance with Drug-Likeness Rules |

| N-(4-chlorophenyl)-2-chloroacetamide | p-chloro | High activity attributed to high lipophilicity. nih.gov | Meets Lipinski's, Veber's, Egan's. nih.gov |

| N-(4-fluorophenyl)-2-chloroacetamide | p-fluoro | High activity attributed to high lipophilicity. nih.gov | Meets Lipinski's, Veber's, Egan's. nih.gov |

| N-(3-bromophenyl)-2-chloroacetamide | m-bromo | High activity attributed to high lipophilicity. nih.gov | Meets Lipinski's, Veber's, Egan's. nih.gov |

Virtual Screening: Molecular Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ncsu.edunih.govplos.org When the three-dimensional structure of the target is known, structure-based virtual screening methods like molecular docking can be employed. utdallas.edu Molecular docking predicts the preferred orientation and binding affinity of a ligand to its target, providing insights into the molecular interactions that stabilize the complex. utdallas.edunih.gov

In a study focused on developing potential broad-spectrum antimicrobial agents, thirteen thiazolyl-2-chloroacetamide derivatives were synthesized and evaluated. nih.gov Molecular docking studies were performed to complement the experimental antimicrobial activity data. nih.gov The results showed a strong correlation between the docking calculations and the experimental findings. nih.gov

The study identified several compounds with significant antimicrobial activity. nih.gov Specifically, compounds 4j and 4f demonstrated the best minimum inhibitory concentration (MIC) values against all tested bacterial and fungal strains, which included Bacillus subtilis, Escherichia coli, and Aspergillus niger. nih.gov Molecular docking simulations helped to elucidate the binding modes of these potent derivatives within the active sites of their putative biological targets, confirming their potential as effective antimicrobial agents. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazolyl-2-chloroacetamide Derivatives

| Compound ID | Activity against B. subtilis (Gram-positive) | Activity against E. coli (Gram-negative) | Activity against A. niger (Fungal) | Key Computational Finding |

| 4a | Best MIC value. nih.gov | - | - | Docking calculations align with experimental data. nih.gov |

| 4c | - | - | Best MIC value. nih.gov | Docking calculations align with experimental data. nih.gov |

| 4f | Best MIC value. nih.gov | Best MIC value. nih.gov | - | Docking calculations align with experimental data. nih.gov |

| 4g | Best MIC value. nih.gov | - | Best MIC value. nih.gov | Docking calculations align with experimental data. nih.gov |

| 4j | Best MIC value. nih.gov | Best MIC value. nih.gov | Best MIC value. nih.gov | Docking calculations align with experimental data. nih.gov |

| 4k | - | - | Best MIC value. nih.gov | Docking calculations align with experimental data. nih.gov |

Environmental Fate and Degradation Research

Identification of Degradation Pathways and Metabolites

The degradation of chloroacetamide compounds can proceed through various biochemical reactions. While research on 2-chloroacetoacetamide itself is limited, studies on structurally similar compounds, such as N,N-diethyl-2-chloroacetoacetamide, provide valuable insights into its likely environmental transformation.

N,N-diethyl-2-chloroacetoacetamide has been identified as a major degradation product of the organophosphate insecticide phosphamidon (B1677709). epa.gov In studies of phosphamidon metabolism in plants and soil, N,N-diethyl-2-chloroacetoacetamide and a further metabolite, N-ethyl-2-chloroacetamide, were identified as the two primary nonvolatile degradates. epa.govrsc.org This indicates that a key degradation pathway for some parent compounds involves the formation of these chloroacetamide derivatives.

For the broader class of chloroacetamide herbicides, degradation pathways are primarily initiated by two distinct processes depending on the environmental conditions. nih.govresearchgate.net

Aerobic Degradation : In the presence of oxygen, degradation in bacteria is often initiated by an N/C-dealkylation reaction, where alkyl groups attached to the nitrogen or carbon are removed. nih.govresearchgate.net This is typically followed by hydroxylation of the aromatic ring (if present) and subsequent cleavage. nih.gov

Anaerobic Degradation : In anoxic environments, such as deep soil layers or sediments, the initial reaction is typically dechlorination, where the chlorine atom is removed from the molecule. nih.govvilniustech.lt

In the case of the insecticide dicrotophos, the main degradation pathway involves the formation of N,N-dimethyl-2-chloroacetoacetamide. chemicalbook.com Further metabolism of N,N-diethyl-m-toluamide (DEET) by liver microsomes, which can simulate environmental enzymatic processes, shows that N-de-ethylation and oxidation are competitive pathways. nih.gov This suggests that this compound, lacking N-alkyl groups, would likely undergo degradation through pathways focusing on the chloroacetyl group, such as dechlorination or amide hydrolysis.

Table 1: Identified Metabolites in the Degradation of Related Chloroacetamides

| Parent Compound | Key Metabolites | Research Context | Citation |

| Phosphamidon | N,N-diethyl-2-chloroacetoacetamide, N-ethyl-2-chloroacetamide | Plant and soil degradation | epa.gov, rsc.org |

| Dicrotophos | N,N-dimethyl-2-chloroacetoacetamide | General degradation | chemicalbook.com |

| N,N-diethyl-m-toluamide (DEET) | N-ethyl-m-toluamide, N,N-diethyl-m-(hydroxymethyl)benzamide | Microsomal metabolism | nih.gov |

| Acetochlor | 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl)-acetamide | Anaerobic degradation by Proteiniclasticum sediminis | vilniustech.lt |

Biotransformation Studies

Microbial metabolism is a primary driver for the degradation of chloroacetamide herbicides in the environment. nih.govresearchgate.net Biotransformation converts these chemical compounds into other, often less harmful, substances through the action of enzymes. foodsafety.institutemhmedical.comlongdom.org This process involves two main phases: Phase I reactions that introduce functional groups (oxidation, reduction, hydrolysis) and Phase II reactions that conjugate the molecule to increase water solubility for elimination. foodsafety.institutemhmedical.com

A diverse range of microbial species has been identified with the capability to effectively degrade chloroacetamide herbicides. nih.govresearchgate.net These microorganisms are considered crucial for the bioremediation of contaminated sites. researchgate.net For example, the bacterium Catellibacterium caeni sp. nov DCA-1T can degrade 81.2% of a 50 mg/L butachlor (B1668075) solution within 84 hours. researchgate.net

The enzymes responsible for these transformations have also been a focus of research. Key enzymes include amidases, hydrolases, reductases, and cytochrome P450 oxygenases, which play a pivotal role in the catabolic pathways of chloroacetamides. nih.govresearchgate.netresearchgate.net

Table 2: Examples of Microbial Strains Involved in Chloroacetamide Herbicide Degradation

| Microbial Strain | Type | Degraded Compound(s) | Citation |

| Acinetobacter baumannii DT | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Bacillus altitudinis A16 | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Pseudomonas aeruginosa JD115 | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Sphingobium baderi DE-13 | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Catellibacterium caeni DCA-1 | Bacterium | Butachlor, Chloroacetamide herbicides | nih.gov, researchgate.net, researchgate.net |

| Stenotrophomonas acidaminiphila JS-1 | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Klebsiella variicola B2 | Bacterium | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Paecilomyces marquandii | Fungus | Chloroacetamide herbicides | nih.gov, researchgate.net |

| Amycolatopsis sp. | Bacterium | Acetochlor, S-metolachlor | sci-hub.box |

| Saccharomonospora sp. | Bacterium | Acetochlor, S-metolachlor | sci-hub.box |

| Proteiniclasticum sediminis BAD-10T | Bacterium | Alachlor, Acetochlor, Propisochlor, Butachlor | vilniustech.lt |

Physicochemical Degradation Processes

In addition to biological breakdown, this compound is subject to physicochemical degradation processes, primarily hydrolysis and photodegradation.

Hydrolysis Hydrolysis, the reaction with water, can be a significant degradation pathway for chloroacetamides. The rate and mechanism of hydrolysis are highly dependent on pH. nih.gov

Base-catalyzed hydrolysis : Under basic conditions (e.g., in 2 N NaOH), degradation typically proceeds via an SN2 reaction, where the chlorine atom is replaced by a hydroxyl group to form hydroxy-substituted derivatives. In some cases, cleavage of the amide bond can also occur. nih.gov

Acid-catalyzed hydrolysis : Under acidic conditions (e.g., in 2 N or 6 N HCl), cleavage of both the amide and ether groups (if present) is observed. nih.gov

Studies show that even subtle differences in the chemical structure of chloroacetamides can dramatically influence their reactivity and the specific hydrolysis mechanism. nih.gov At neutral pH, hydroxy-substituted derivatives, morpholinone, and secondary aniline (B41778) derivatives have been identified as products after several years, indicating that hydrolysis occurs, albeit slowly, under typical environmental conditions. nih.gov Research on the purification of N-methyl-2-chloroacetoacetamide found that the degradation rate of the dichloro-analogue was about 100 times faster over a pH range of 6 to 8.5, allowing for selective removal. google.com

Photodegradation Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. medcraveonline.com This process can be enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which are naturally occurring minerals. mdpi.com Studies on various pesticides show that both TiO₂ and ZnO significantly accelerate degradation compared to photolysis (breakdown by light alone). mdpi.com The effectiveness of photodegradation is influenced by several factors including:

pH of the solution medcraveonline.com

Light intensity medcraveonline.com

Concentration of the substrate medcraveonline.com

Amount and nature of the photocatalyst medcraveonline.com

For example, the photodegradation of the herbicide 2,4-D was found to increase with increasing light intensity. medcraveonline.com In studies on other pesticides, complete degradation that took 60-100 hours with UV light alone was achieved in 20-24 hours in the presence of a photocatalyst. mdpi.com

Environmental Persistence and Mobility Research

Persistence Persistence refers to the length of time a chemical remains in the environment before it is broken down. concawe.euconcawe.eu It is a critical factor in environmental risk assessment. nih.gov Chemicals that degrade slowly are considered persistent and may have a greater potential for long-term environmental impact. concawe.eu The persistence of a substance like this compound is determined by the combined rates of its biodegradation and physicochemical degradation. concawe.eu While specific persistence data for this compound is not readily available, data for related chloroacetamide herbicides indicate that microbial degradation is the main route of dissipation. researchgate.net For instance, the herbicide butachlor has a half-life of about 640 days in sterile soil but only 11.4 days in non-sterile soil, highlighting the crucial role of microbes in its breakdown. researchgate.net

Mobility Mobility describes how a chemical moves through the environment, particularly its potential to leach through soil into groundwater. epa.gov The mobility of a compound in soil is largely governed by its sorption (binding) to soil particles. scialert.net This is often determined by the soil's organic carbon content and clay content. scialert.netecetoc.org Chemicals with low sorption are more mobile and more likely to contaminate groundwater. scielo.org.co

Residues of phosphamidon, which include its degradate N,N-diethyl-2-chloroacetoacetamide, are considered to be highly mobile in soil. epa.gov The mobility of other herbicides like 2,4-D has been shown to decrease in soils with higher organic matter content, which increases adsorption. scialert.net Given its structure and the high mobility of similar compounds, this compound would likely exhibit mobility in soil, particularly in soils with low organic content. epa.govscialert.net

Green Chemistry Approaches in 2 Chloroacetoacetamide Synthesis

Development of Environmentally Benign Synthetic Methods

The pursuit of environmentally benign synthetic methods for 2-chloroacetoacetamide focuses on reducing waste, avoiding hazardous chemicals, and employing milder reaction conditions. A significant advancement in this area is the shift away from traditional organic solvents to aqueous media.

One such green approach involves the reaction of chloroacetyl chloride with various amines directly in water at room temperature. scribd.com This method provides an efficient and environmentally friendly alternative for synthesizing a range of α-substituted chloroacetamides. The desired products often precipitate from the aqueous solution and can be easily isolated by simple filtration, yielding moderate to good yields. scribd.com This process eliminates the need for volatile and often toxic organic solvents, which are common in traditional chloroacetylation reactions. researchgate.net

Another method involves the reaction of acetoacetamide (B46550) with trichloroisocyanuric acid in an ethanol (B145695) solvent. google.com Ethanol is considered a more environmentally friendly solvent compared to many chlorinated hydrocarbons or aprotic solvents. This process demonstrates an alternative route that avoids highly corrosive or hazardous reagents, contributing to a safer and greener manufacturing profile.

The table below compares a green synthetic method using water with a method utilizing ethanol, highlighting the key environmental advantages.

| Feature | Green Aqueous Synthesis scribd.com | Ethanol-Based Synthesis google.com |

| Reactant 1 | Chloroacetyl Chloride | Acetoacetamide |

| Reactant 2 | Aliphatic/Aromatic Amines | Trichloroisocyanuric Acid |

| Solvent | Water | Ethanol |

| Conditions | Room Temperature | 0 °C to Room Temperature |

| Isolation | Filtration of precipitated solid | Concentration and recrystallization |

| Key Advantage | Avoids organic solvents; simple workup | Uses a greener organic solvent |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing the generation of waste byproducts. jk-sci.com An ideal reaction would have a 100% atom economy, where all the atoms of the reactants are found in the final product. wikipedia.org

Addition reactions are prime examples of 100% atom economy. rsc.orgnih.gov However, many conventional reactions, including substitutions, often generate stoichiometric byproducts, leading to lower atom economy. In the synthesis of N-substituted 2-chloroacetamides from an amine and chloroacetyl chloride, the reaction is a nucleophilic acyl substitution.

The generalized reaction is: R-NH₂ + Cl-CO-CH₂-Cl → R-NH-CO-CH₂-Cl + HCl

In this reaction, hydrochloric acid (HCl) is formed as a byproduct. While the reaction can have a high yield, the formation of this byproduct means the atom economy is less than 100%.

Calculating Atom Economy for 2-chloro-N-phenylacetamide Synthesis:

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Reactant 1 | Aniline (B41778) (C₆H₇N) | 93.13 |

| Reactant 2 | Chloroacetyl Chloride (C₂H₂Cl₂O) | 112.94 |

| Total Reactant Mass | 206.07 | |

| Desired Product | 2-chloro-N-phenylacetamide (C₈H₈ClNO) | 169.61 |

| Byproduct | Hydrochloric Acid (HCl) | 36.46 |

The atom economy is calculated as: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% Atom Economy = (169.61 / 206.07) x 100% ≈ 82.3%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass ends up as a byproduct. Green chemistry principles encourage the development of new reaction pathways, such as catalytic addition reactions, that can improve atom economy and reduce waste. nih.gov

Utilization of Green Solvents and Catalytic Systems

The choice of solvents and catalysts is critical in the environmental assessment of a chemical process. Green chemistry advocates for the use of solvents that are non-toxic, derived from renewable resources, and biodegradable, while promoting catalytic systems that are efficient and recyclable.

Green Solvents: Water is an exemplary green solvent due to its non-toxicity, availability, and safety profile. researchgate.net Its use in the synthesis of chloroacetamide derivatives significantly reduces pollution and operational hazards. scribd.com Ethanol, used in other synthetic routes, is also considered a greener alternative to petrochemical-based solvents as it can be derived from biomass and is readily biodegradable. google.comresearchgate.net Other bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and Cyrene™ are emerging as sustainable alternatives to traditional dipolar aprotic solvents such as DMF and NMP, which are facing increasing regulatory scrutiny due to toxicity concerns. whiterose.ac.ukmdpi.com

The table below provides a comparison of green solvents with traditional solvents.

| Solvent | Classification | Origin | Key Environmental/Safety Attributes |

| Water | Green | Natural | Non-toxic, non-flammable, widely available researchgate.net |

| Ethanol | Green | Renewable (Biomass) | Biodegradable, low toxicity researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Renewable (Biomass) | Lower peroxide formation than THF, higher boiling point mdpi.com |

| Dichloromethane (B109758) | Traditional | Petrochemical | Suspected carcinogen, volatile organic compound (VOC) google.com |

| N,N-Dimethylformamide (DMF) | Traditional | Petrochemical | Reproductive toxicity, high boiling point makes removal difficult whiterose.ac.uk |

Catalytic Systems: Green catalytic systems aim to replace stoichiometric reagents with catalytic alternatives that can be used in small amounts and recycled. While specific catalytic syntheses for this compound are not extensively detailed, the principles of green catalysis can be applied. An ideal green catalyst would be a recyclable heterogeneous catalyst, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com For instance, developing a solid acid catalyst to facilitate the acylation of amines with chloroacetic acid (instead of chloroacetyl chloride) could improve the atom economy by producing water as the only byproduct. The use of biocatalysts, such as enzymes, also represents a frontier in green chemistry, offering high selectivity and efficiency under mild conditions. jk-sci.com

Historical Context of Chloroacetamide Chemistry Research

Early Developments in Chloroacetamide Synthesis and Reactivity

The concerted research into the chloroacetamide class of compounds began in earnest in the post-World War II era, driven by the need for effective agricultural solutions. A pivotal moment in this development was the establishment of a dedicated herbicide research program by Monsanto in the late summer of 1952. cambridge.org The primary objective of this program was to discover novel herbicides with potent activity against grass weeds, which were significant competitors for major crops like corn and soybeans. cambridge.org

The initial synthetic strategies focused on the chloroacetylation of various amines. The fundamental reactivity of the chloroacetamide structure, characterized by the electrophilic carbon atom adjacent to the chlorine, made it a versatile scaffold for creating a library of derivatives. The reactivity is primarily defined by the susceptibility of the chlorine atom to be displaced by nucleophiles. researchgate.net A common and foundational synthesis method involves the ammonolysis of chloroacetic acid esters, such as the reaction of ethyl chloroacetate (B1199739) with ammonia (B1221849), to produce the parent compound, 2-chloroacetamide (B119443). sciencemadness.org

Chemists quickly began to explore how modifications to the amide nitrogen would affect the compound's biological activity. Early structure-activity relationship studies indicated that N,N-dialkyl substituted α-haloacetamides exhibited maximal herbicidal action. cambridge.org By March 1953, this directed synthesis approach had yielded several promising candidates that were advanced to field trials. cambridge.org The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was introduced in 1956, marking a significant breakthrough in chemical weed control. cambridge.orgresearchgate.net

The table below details some of the key early chloroacetamide derivatives developed during this foundational period of research.

| Compound Code | Chemical Name | Year Identified for Field Trials | Key Developer(s)/Company |

| CP-6343 | α-chloro-N,N-diallylacetamide (CDAA) | 1953 | Monsanto |

| CP-6259 | α-chloro-N-cyclohexylacetamide | 1953 | Monsanto |

| CP-6345 | α-chloro-N,N-di-n-propylacetamide | 1953 | Monsanto |

| CP-6513 | α-chloro-N,N-dimethylacetamide | 1953 | Monsanto |

This table showcases some of the first chloroacetamide derivatives that were identified as effective preemergence herbicides in the early 1950s. cambridge.org

Evolution of Research Trajectories (e.g., from agricultural chemicals to medicinal agents)

The research trajectory for chloroacetamides began squarely in the domain of agricultural chemicals. For decades following the initial discoveries in the 1950s, the primary focus of industrial and academic research was on synthesizing and optimizing new chloroacetamide derivatives as pre-emergent herbicides. cambridge.org Compounds like alachlor, metolachlor, and butachlor (B1668075) became staples in global agriculture. researchgate.net The mode of action for these herbicides was eventually identified as the inhibition of very-long-chain fatty acid synthesis, a crucial process for early seedling growth. cambridge.org

By the late 20th and early 21st centuries, the well-understood reactivity of the chloroacetamide scaffold began to attract interest for applications beyond agriculture. Researchers recognized that the electrophilic "warhead" of the chloroacetamide group could be used to form covalent bonds with biological targets, a desirable attribute in drug design. nih.gov This led to a significant evolution in research, branching into medicinal and biochemical fields.

This shift is demonstrated by the increasing investigation of chloroacetamide derivatives for their potential as therapeutic agents. Studies have explored their efficacy as:

Antifungal Agents: Derivatives such as N-(4-bromophenyl)-2-chloroacetamide have been studied for their activity against pathogenic fungi, including multi-resistant Fusarium species and various Candida strains. nih.gov

Antibacterial Agents: The chloroacetamide moiety has been incorporated into molecules designed to act as covalent inhibitors of essential bacterial enzymes. For instance, they have been used to target MurA, an enzyme critical for peptidoglycan biosynthesis, which is a validated target for antibacterial drugs. nih.gov

Anticancer Agents: In the field of oncology, the ability of chloroacetamides to act as covalent inhibitors has been leveraged to target protein-protein interactions. For example, a library of chloroacetamide fragments was screened to identify new scaffolds for inhibiting the TEAD·YAP1 interaction, a key component of the Hippo pathway implicated in cancer development. rsc.org

The table below illustrates the expansion of research focus over time.

| Era | Primary Research Focus | Key Applications/Targets | Example Compounds/Derivatives |

| 1950s - 1980s | Agricultural Chemicals | Pre-emergent Herbicides | CDAA, Alachlor, Metolachlor |

| 1990s - 2010s | Biological Activity & Medicinal Chemistry | Antifungal, Antibacterial Agents | N-(4-bromophenyl)-2-chloroacetamide |

| 2010s - Present | Covalent Inhibitors & Targeted Therapeutics | Enzyme Inhibition (e.g., MurA), Protein-Protein Interaction Inhibition (e.g., TEAD-YAP1) | Various experimental covalent inhibitors |

This table highlights the evolution of chloroacetamide research from its origins in herbicidal applications to its modern use in the development of targeted therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloroacetoacetamide in laboratory settings?

- Methodological Answer :

- Wear appropriate PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- In case of skin exposure, immediately wash with soap and water for ≥15 minutes and remove contaminated clothing . For eye contact, rinse with water for 10–15 minutes and consult an ophthalmologist .

- Store in a cool, dry, well-ventilated area, segregated from incompatible substances (e.g., strong oxidizers). Always reference Safety Data Sheets (SDS) for specific handling guidelines .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Use CAS No. 2142-68-9 (from regulatory databases) for unambiguous identification .

- Characterize purity via HPLC (≥95% purity threshold) or GC-MS to detect volatile impurities.

- For new batches, perform melting point analysis (compare with literature values) and FT-IR/NMR to verify structural integrity .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- C-amidoalkylation of aromatics : React chloroacetyl chloride with acetamide derivatives under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions .

- Optimize yield by monitoring reaction progress via TLC or LC-MS and purify via recrystallization (ethanol/water solvent system) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Conduct kinetic studies under varying conditions (solvent polarity, temperature, catalyst presence) to identify rate-limiting steps.

- Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses. For example, steric hindrance at the α-carbon may explain discrepancies in SN1 vs. SN2 pathway dominance .

- Replicate conflicting experiments with standardized protocols (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Q. What experimental strategies are recommended to assess the genotoxic potential of this compound?

- Methodological Answer :